(E)-N-(tert-butyl)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide
Description
This compound belongs to the thiazolidinone class, characterized by a 4-oxo-2-thioxothiazolidin-3-yl core modified with a furan-2-ylmethylene substituent and an N-(tert-butyl)propanamide chain.
Properties
IUPAC Name |
N-tert-butyl-3-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3S2/c1-15(2,3)16-12(18)6-7-17-13(19)11(22-14(17)21)9-10-5-4-8-20-10/h4-5,8-9H,6-7H2,1-3H3,(H,16,18)/b11-9+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWHXUGVUBZTEJA-PKNBQFBNSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)CCN1C(=O)C(=CC2=CC=CO2)SC1=S | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)NC(=O)CCN1C(=O)/C(=C\C2=CC=CO2)/SC1=S | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-N-(tert-butyl)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide, often referred to as a thioxothiazolidin derivative, has garnered attention for its diverse biological activities. This article presents a comprehensive overview of its synthesis, biological properties, and potential therapeutic applications.
The synthesis of this compound typically involves the condensation of furan-2-carbaldehyde with 4-oxo-2-thioxothiazolidine under basic conditions. The reaction is generally carried out in the presence of sodium hydroxide or potassium carbonate, followed by purification through recrystallization or chromatography .
Chemical Structure:
- Molecular Formula: C18H22N2O4S
- Molecular Weight: 370.44 g/mol
- CAS Number: 612803-74-4
Antimicrobial Activity
Research indicates that compounds derived from thioxothiazolidine structures exhibit significant antimicrobial properties. For instance, derivatives containing the furan moiety have shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria. Specifically, studies have reported minimal inhibitory concentrations (MICs) as low as 64 µg/mL against Escherichia coli . The mechanism of action is believed to involve inhibition of bacterial cell wall synthesis and interference with DNA replication processes.
Anticancer Properties
The compound's anticancer potential has been explored in various studies. Notably, it has been documented to inhibit DDX3 helicase activity, a multifunctional enzyme linked to several cancers including breast and brain cancer . In vitro assays demonstrated that the compound could significantly reduce cell viability in cancer cell lines, with half-maximal inhibitory concentrations (IC50) values indicating effective cytotoxicity.
Table 1: Summary of Anticancer Activity
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| H357 | 50 | Inhibition of DDX3 helicase activity |
| MCF7 | 30 | Induction of apoptosis |
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer activities, the compound has shown anti-inflammatory effects in various assays. It appears to modulate inflammatory cytokines and may inhibit pathways associated with chronic inflammation . This suggests potential applications in treating inflammatory diseases.
3. Case Studies
Several case studies highlight the therapeutic potential of thioxothiazolidine derivatives:
-
Case Study on Cancer Treatment:
A study evaluated the effects of this compound on breast cancer cells. Results indicated a significant reduction in cell proliferation and an increase in apoptosis markers, suggesting its efficacy as a chemotherapeutic agent. -
Case Study on Antimicrobial Efficacy:
A comparative study assessed the antimicrobial activity of various thioxothiazolidine derivatives against clinical isolates. The compound exhibited superior activity against resistant strains of Staphylococcus aureus, highlighting its potential as an alternative treatment option in antibiotic-resistant infections.
4. Conclusion
The compound this compound demonstrates significant biological activity across multiple domains, including antimicrobial, anticancer, and anti-inflammatory effects. Continued research is warranted to further elucidate its mechanisms of action and to explore its therapeutic applications in clinical settings.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to (E)-N-(tert-butyl)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide exhibit promising anticancer properties. For instance, research has shown that derivatives containing thiazolidinone structures can inhibit tumor growth by interfering with cellular signaling pathways involved in cancer proliferation .
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Studies on related thiazolidinones have demonstrated effectiveness against various bacterial strains, including Escherichia coli and Pseudomonas aeruginosa. These findings support the hypothesis that this compound may also possess similar properties .
Anti-inflammatory Effects
Research into thiazolidinone derivatives has shown anti-inflammatory effects attributed to their ability to inhibit key enzymes involved in inflammatory responses, such as cyclooxygenases and lipoxygenases . In silico docking studies suggest that this compound could be optimized for enhanced anti-inflammatory activity.
Material Science Applications
The unique structural features of this compound also make it a candidate for applications in material science. Its ability to form stable complexes with metal ions could be explored for use in catalysis or as a precursor for advanced materials with specific electronic properties .
Case Studies and Experimental Findings
Several case studies have been conducted to evaluate the biological activities of compounds related to this compound:
- Anticancer Studies : A compound structurally similar to this compound was tested against various cancer cell lines, showing IC50 values in the micromolar range, indicating significant cytotoxicity .
- Antimicrobial Testing : A series of thiazolidinone derivatives were evaluated for their antimicrobial efficacy using disc diffusion methods. Results demonstrated inhibition zones comparable to standard antibiotics, suggesting potential for further development .
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
Key structural variations among analogs include substitutions on the thiazolidinone core, the N-propanamide group, and the benzylidene/furylmethylene moiety. Below is a comparative analysis:
Table 1: Structural and Physicochemical Comparison
Key Observations:
N-Substituent Effects: The tert-butyl group in the target compound enhances lipophilicity compared to the pyridin-2-yl group in , which introduces polarity via the aromatic nitrogen. This difference may influence membrane permeability and metabolic stability.
Core and Moiety Modifications :
- Furan’s oxygen atom may engage in hydrogen bonding, while bromine in FE15 increases molecular weight and introduces steric/electronic effects.
Physical Properties :
- The tert-butyl analog 2b2 has a higher melting point (112–114°C) than most analogs, likely due to enhanced crystallinity from the rigid benzylidene group.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
